molecular formula C5H10OS B6149632 3-methoxycyclobutane-1-thiol, Mixture of diastereomers CAS No. 1700488-67-0

3-methoxycyclobutane-1-thiol, Mixture of diastereomers

Cat. No.: B6149632
CAS No.: 1700488-67-0
M. Wt: 118.20 g/mol
InChI Key: UKXBOAQRZGCRPX-UHFFFAOYSA-N
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Description

3-methoxycyclobutane-1-thiol, Mixture of diastereomers, is a compound that features a cyclobutane ring with a methoxy group and a thiol group attached. This compound is notable for its unique structure and the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these diastereomers can lead to different physical and chemical properties, making the compound interesting for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxycyclobutane-1-thiol typically involves the formation of the cyclobutane ring followed by the introduction of the methoxy and thiol groups. One common method involves the cyclization of a suitable precursor under specific conditions to form the cyclobutane ring. The methoxy group can be introduced via a nucleophilic substitution reaction, while the thiol group can be added through a thiolation reaction.

Industrial Production Methods

Industrial production of 3-methoxycyclobutane-1-thiol may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The separation of diastereomers can be achieved through chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

3-methoxycyclobutane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various derivatives with modified functional groups.

Scientific Research Applications

3-methoxycyclobutane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of thiol groups in biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxycyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. The methoxy group can influence the compound’s solubility and reactivity. The cyclobutane ring provides a rigid structure that can interact with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methoxycyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-isocyanato-3-methoxycyclobutane: Contains an isocyanate group instead of a thiol group.

Uniqueness

3-methoxycyclobutane-1-thiol is unique due to the presence of both a methoxy and a thiol group on the cyclobutane ring. This combination of functional groups and the presence of diastereomers provide distinct chemical and physical properties that are not found in similar compounds.

Properties

CAS No.

1700488-67-0

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

3-methoxycyclobutane-1-thiol

InChI

InChI=1S/C5H10OS/c1-6-4-2-5(7)3-4/h4-5,7H,2-3H2,1H3

InChI Key

UKXBOAQRZGCRPX-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)S

Purity

95

Origin of Product

United States

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